6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Overview
Description
6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with an ethylsulfonyl group and a phenyl-substituted pyrazoline ring, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, which can be synthesized from o-phenylenediamine and 1,2-dicarbonyl compounds under acidic or basic conditions . The pyrazoline ring can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which are known for their biological activities.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with various molecular targets and pathways. The quinoxaline core can intercalate with DNA, leading to DNA damage and inhibition of cell proliferation . The ethylsulfonyl group enhances the compound’s ability to form hydrogen bonds with biological targets, increasing its binding affinity and specificity . Additionally, the pyrazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-di-N-oxides: These compounds are known for their antimicrobial and anticancer activities.
2,3-Diphenylquinoxaline: This compound exhibits similar biological activities but lacks the ethylsulfonyl group, which may affect its binding affinity and specificity.
6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline: This compound has potent antiviral activity and a different substitution pattern on the quinoxaline core.
Uniqueness
6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and binding affinity. The presence of the ethylsulfonyl group and the phenyl-substituted pyrazoline ring distinguishes it from other quinoxaline derivatives, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-26(24,25)23-19(13-17(22-23)14-6-4-3-5-7-14)15-8-9-16-18(12-15)21-11-10-20-16/h3-12,19H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWUZVQDPNOECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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